2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin
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Overview
Description
(2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methyl-3,4-pyrrolidinediol is a chiral organic compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methyl-3,4-pyrrolidinediol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of (2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methyl-3,4-pyrrolidinediol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methyl-3,4-pyrrolidinediol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methyl-3,4-pyrrolidinediol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methyl-3,4-pyrrolidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methyl-3,4-pyrrolidinediol: shares similarities with other pyrrolidine derivatives, such as:
Uniqueness
The presence of both hydroxymethyl and methyl groups in (2R,3S,4S,5R)-2-(Hydroxymethyl)-5-methyl-3,4-pyrrolidinediol distinguishes it from other similar compounds
Properties
Molecular Formula |
C6H13NO3 |
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Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(2-8)7-3/h3-10H,2H2,1H3 |
InChI Key |
YRBKDBZXOAEMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(N1)CO)O)O |
Origin of Product |
United States |
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